molecular formula C12H16N2 B13748223 1-(4-Ethenylphenyl)piperazine CAS No. 358674-73-4

1-(4-Ethenylphenyl)piperazine

Cat. No.: B13748223
CAS No.: 358674-73-4
M. Wt: 188.27 g/mol
InChI Key: GOAKKKDKFMGSFB-UHFFFAOYSA-N
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Description

1-(4-Ethenylphenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by the presence of a piperazine ring substituted with a 4-ethenylphenyl group, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethenylphenyl)piperazine can be achieved through various methods. One common approach involves the reaction of 4-ethenylbenzyl chloride with piperazine under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, and may include additional steps such as solvent extraction and distillation to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethenylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the ethenyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(4-Ethenylphenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethenylphenyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    1-Phenylpiperazine: Similar structure but lacks the ethenyl group.

    4-Methylphenylpiperazine: Substituted with a methyl group instead of an ethenyl group.

    1-(4-Chlorophenyl)piperazine: Substituted with a chlorine atom instead of an ethenyl group.

Uniqueness

1-(4-Ethenylphenyl)piperazine is unique due to the presence of the ethenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

CAS No.

358674-73-4

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

1-(4-ethenylphenyl)piperazine

InChI

InChI=1S/C12H16N2/c1-2-11-3-5-12(6-4-11)14-9-7-13-8-10-14/h2-6,13H,1,7-10H2

InChI Key

GOAKKKDKFMGSFB-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N2CCNCC2

Origin of Product

United States

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